5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Nucleoside Antibiotic Synthesis Parallel Solution-Phase Synthesis Library Generation

Unprotected nucleoside analogs cause unwanted side reactions during derivatization, compromising regioselectivity and product purity. This dual-protected scaffold overcomes these limitations: • 5'-Amino group enables selective amide, sulfonamide, or reductive amination linkages. • 2',3'-O-Isopropylidene acetal masks ribose hydroxyls, preventing side reactions and ensuring exclusive 5'-functionalization. • Enables efficient one-pot parallel synthesis of 81+ compound libraries in high yields without extensive purification. Ideal for methyltransferase inhibitor programs, chemical probe development, and affinity chromatography ligand synthesis. Deprotection under mild acidic conditions reveals the parent 5'-modified adenosine analog.

Molecular Formula C13H18N6O3
Molecular Weight 306.32 g/mol
CAS No. 21950-36-7
Cat. No. B1280268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine
CAS21950-36-7
Molecular FormulaC13H18N6O3
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C
InChIInChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1
InChIKeyRGJLVQRLOVOJRF-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21950-36-7: Protected Nucleoside Scaffold


5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine (CAS 21950-36-7) is a modified purine nucleoside [1]. Its defining structural feature is the dual protection strategy: a 5'-amino group in place of the typical hydroxyl, and a 2',3'-O-isopropylidene acetal protecting the ribose ring . This configuration provides a unique, bifunctional scaffold for derivatization [2]. The compound is commercially available with a purity specification of 98% .

Workflow Regioselective 5'-functionalization of adenosine scaffold
Selection Dual-protected nucleoside: 5'-amino handle & 2',3'-acetal protection
Use Context Parallel library synthesis, probe generation, oligonucleotide building blocks

21950-36-7: Why Analogs Cannot Substitute


Generic substitution of this compound with a close analog is not feasible due to its unique dual functionality. The 5'-amino group provides a specific, reactive handle for forming amide, sulfonamide, and other linkages, which is absent in standard adenosine [1]. Simultaneously, the 2',3'-O-isopropylidene group protects the ribose hydroxyls, preventing unwanted side reactions during these modifications and ensuring regioselective derivatization at the 5'-position . Neither unprotected 5'-amino-5'-deoxyadenosine nor simple 2',3'-O-isopropylideneadenosine can provide this precise combination of orthogonal reactivity and protection, making them unsuitable substitutes for applications requiring selective 5'-functionalization followed by a deprotection step [2].

5'-Amino-5'-deoxyadenosine (unprotected)
Lacks 2',3'-protection; competing reactions at ribose hydroxyls may produce complex mixtures and lower regioselectivity during 5'-modification.
2',3'-O-Isopropylideneadenosine (no 5'-amino)
No reactive 5'-amino handle; prevents the selective 5'-functionalization required for library synthesis and orthogonal protection strategies.

21950-36-7: Product Differentiation


Parallel Synthesis Efficiency

In a parallel solution-phase synthesis, the compound served as a key intermediate for generating a library of 81 diverse adenosine antibiotic analogs [1]. The process yielded all 81 target compounds in good yields and high purity without requiring extensive purification [1]. This contrasts sharply with the use of unprotected 5'-amino-5'-deoxyadenosine, which would necessitate complex and lower-yielding protection/deprotection sequences and is not demonstrated for parallel library synthesis of this scale [2].

Parallel Synthesis Efficiency
Class-level inference
81 adenosine analogs synthesized (good yields, high purity) vs. no comparable parallel library reported for unprotected 5'-amino-5'-deoxyadenosine
Supports high-throughput library synthesis workflow
Source-specific parallel synthesis context
Nucleoside Antibiotic Synthesis Parallel Solution-Phase Synthesis Library Generation

Regioselective 5'-Functionalization

The 2',3'-O-isopropylidene protecting group ensures selective and exclusive reaction at the 5'-amino group . This is directly evidenced by its use in the synthesis of 5'-deoxy-5'-nicotinoyl-, 5'-deoxy-5'-(quinoline-2-carbonyl)-, and 5'-deoxy-5'-(3-indolylpropionyl)aminoadenosine derivatives, where the protected scaffold enables clean, single-site modification [1]. In contrast, unprotected 5'-amino-5'-deoxyadenosine would be susceptible to unwanted side reactions at the 2' and 3' hydroxyls, leading to complex mixtures and reduced yields [2].

Regioselective 5'-Functionalization
Class-level inference
Exclusive 5'-derivatization demonstrated (clean single-site products) vs. complex mixtures with unprotected 5'-amino-5'-deoxyadenosine
Enables efficient synthesis of well-defined 5'-modified conjugates
Reaction context with N-hydroxysuccinimide esters
Nucleoside Derivatization Oligonucleotide Synthesis Chemical Probes

Physicochemical Differentiation

The compound exhibits distinct physicochemical properties compared to its unprotected counterpart. Its melting point is 202-203°C, and its predicted LogP is 1.066 [1]. The presence of the hydrophobic isopropylidene group increases lipophilicity, which can influence solubility and membrane permeability in biological assays, while also potentially enhancing solid-state stability . In contrast, unprotected 5'-amino-5'-deoxyadenosine has a lower molecular weight (266.26 g/mol) and a LogP of -1.08 [2], indicating significantly different handling and solubility characteristics.

Physicochemical Differentiation
Cross-study comparable
MW: 306.32 g/mol (+40.06) LogP: 1.066 (+2.146) m.p. 202–203°C
Different handling, solubility & formulation requirements vs. unprotected analog
Predicted LogP; experimental melting point
Physicochemical Properties Compound Storage LogP

21950-36-7: Key Applications


Parallel Library Synthesis for Hit Identification

The compound is uniquely suited for high-throughput parallel synthesis of nucleoside analog libraries. Its dual-protected structure enables efficient, one-pot-like derivatizations at the 5'-amino group with diverse building blocks (aldehydes, sulfonyl chlorides, carboxylic acids), generating libraries of 81+ compounds in good yields and high purity without extensive purification [1]. This makes it a cornerstone building block for medicinal chemistry programs focused on methyltransferase inhibitors or other nucleoside-binding targets, as demonstrated by the generation of a 42-compound library targeting methyltransferases [2].

Regioselective Probe Synthesis

For researchers requiring precise, single-site modifications of adenosine, this compound is the reagent of choice. The 2',3'-acetal protection ensures that reactions occur exclusively at the 5'-amino group, enabling the synthesis of well-defined 5'-deoxy-5'-amido derivatives [1]. This is essential for creating high-quality chemical probes for target identification, affinity chromatography ligands, or functionalized monomers for oligonucleotide synthesis, where purity and structural integrity are paramount. The protected scaffold also facilitates subsequent deprotection under mild acidic conditions to reveal the parent 5'-modified adenosine analog [2].

Scalable Intermediate Synthesis

The compound's synthesis from commercially available 2',3'-O-isopropylideneadenosine is well-established, with reported quantitative yields under optimized Vilsmeier conditions [1]. This scalability, combined with its selective reactivity, positions it as a practical intermediate for the multi-step synthesis of more complex nucleoside-based therapeutics or diagnostics. Its use in the synthesis of oligoadenylate trimers further underscores its value as a protected building block in larger molecule assembly [2].

Methyltransferase & DNA Deamination Studies

While the protected form is a synthetic intermediate, its deprotected analog (5'-amino-5'-deoxyadenosine) has shown a remarkable 1,000- to 10,000-fold increase in the rate of enzyme-induced DNA cytosine deamination by (cytosine-5)-DNA methyltransferase, identifying it as a specific mutagenic compound for these enzyme target sites [1]. This finding underscores the value of the protected scaffold as a precursor to a tool compound for studying epigenetic mechanisms, DNA repair, and potentially, cancer biology.

Application
Selection Property
Validation Focus
Parallel Library Synthesis
Dual protection enables efficient, one-pot-like 5'-derivatization with diverse building blocks
Library yield and purity without extensive purification
Regioselective Probe Synthesis
2',3'-Acetal protection ensures exclusive 5'-amino reactivity
Structural integrity and purity of 5'-modified adenosine probes
Scalable Intermediate Synthesis
Established synthesis from 2',3'-isopropylideneadenosine with reported quantitative yields
Scalability and selective reactivity for multi-step routes
Methyltransferase & DNA Deamination Studies
Protected precursor to tool compound for enzyme-induced DNA deamination
Enzyme-induced cytosine deamination rate modulation in methyltransferase assays

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